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Introduction

Amantadine hydrochloride, a synthetic tricyclic amine, was first developed in the 1960s as an

antiviral agent for influenza A.[1] Its potential in neurology was serendipitously discovered when

a patient with Parkinson's disease reported a significant improvement in motor symptoms while

taking the drug for a viral infection.[2] This observation led to its repurposing and subsequent

FDA approval for the treatment of Parkinson's disease in 1973.[3] Today, amantadine's

therapeutic utility has expanded to include levodopa-induced dyskinesia, fatigue in multiple

sclerosis, and cognitive and functional recovery after traumatic brain injury.[1][4][5] This

technical guide provides an in-depth overview of amantadine's pharmacology, its application in

key neurological disorders, and the experimental evidence supporting its use.

Pharmacology and Multifaceted Mechanism of Action

The therapeutic effects of amantadine in the central nervous system (CNS) are attributed to its

complex pharmacology, involving multiple neurotransmitter systems. Its mechanism is not fully

understood but is believed to involve the modulation of dopaminergic and glutamatergic

pathways, among others.[6][7]

Key pharmacological actions include:
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Dopamine Agonism: Amantadine enhances dopaminergic transmission by promoting the

release of dopamine from presynaptic neurons and inhibiting its reuptake.[6][8] This

increases the concentration of dopamine in the synaptic cleft, which is particularly beneficial

in conditions like Parkinson's disease, characterized by dopamine deficiency.[6]

NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the

N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor.[6][9] Overactivation of

NMDA receptors can lead to excitotoxicity and neuronal damage, a common pathway in

various neurodegenerative diseases and injuries. By modulating this receptor, amantadine

may exert neuroprotective effects.[4][6]

Sigma-1 (σ₁) Receptor Agonism: Activation of the σ₁ receptor is one of amantadine's more

potent actions.[3] This may contribute to its antiparkinsonian effects by modulating dopamine

release and reuptake.[3]

Other Actions: The drug also exhibits anticholinergic properties and may interact with

nicotinic acetylcholine and serotonin (5-HT₃) receptors.[3][7][10]
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Figure 1: Amantadine's primary mechanisms of action in the CNS.

Pharmacokinetic Profile
Amantadine is well-absorbed orally and is primarily excreted unchanged in the urine. Its

pharmacokinetic parameters are crucial for dosing, especially in populations with impaired

renal function where the drug can accumulate.[5][11]

Table 1: Pharmacokinetic Parameters of Amantadine Hydrochloride
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Parameter Value Reference(s)

Bioavailability 86-90% [3]

Protein Binding ~67% [3],[12]

Volume of Distribution 3-8 L/kg [7]

Elimination Half-Life
10-31 hours (Normal Renal

Function)
[3],[11]

Time to Peak Plasma Conc.

(Tmax)
2-4 hours (Immediate Release) [12]

Metabolism Minimal [7]

| Excretion | Primarily unchanged in urine |[7],[5] |

Therapeutic Applications in Neurological Disorders
Parkinson's Disease (PD)
Amantadine is used both as a monotherapy for mild symptoms like tremor and rigidity and as

an adjunctive therapy to treat levodopa-induced dyskinesia (LID), the involuntary movements

that occur with long-term levodopa use.[1][13] The extended-release formulation (Gocovri) is

the first drug specifically FDA-approved for treating LID.[1]

Quantitative Data on Efficacy

Table 2: Summary of Clinical Efficacy of Amantadine in Parkinson's Disease
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Study Type
Patient
Population

Intervention Key Finding(s) Reference(s)

Double-Blind,
Crossover

54 patients
with PD

200 mg/day
Amantadine
vs. Placebo

48% of
patients
experienced
moderate to
good
improvement
in PD
symptoms.

[14]

Phase 3, Open-

Label (2 years)

223 patients with

PD and LID

Extended-

Release

Amantadine

(GOCOVRI)

Sustained

improvement in

both dyskinesia

and "OFF" time

as measured by

the MDS-UPDRS

Part IV.

[15]

| Randomized, Double-Blind | PD patients with LID | Extended-Release Amantadine vs.

Placebo | Significant reduction in dyskinesia measured by the Unified Dyskinesia Rating Scale

(UDRS). |[16] |

Key Experimental Protocol: Trial for Levodopa-Induced Dyskinesia

A representative methodology for assessing amantadine's efficacy in LID involves a multi-

center, randomized, double-blind, placebo-controlled, parallel-group study.[16]

Participants: Patients diagnosed with Parkinson's disease who are receiving levodopa-based

therapy and experiencing troublesome dyskinesia.

Design: Participants are randomly assigned to receive either extended-release amantadine
hydrochloride or a matching placebo, administered once daily.

Intervention: The study often includes a dose-escalation phase followed by a stable-dose

phase lasting several weeks (e.g., 16 weeks).
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Primary Outcome Measure: The primary endpoint is the change from baseline in the Unified

Dyskinesia Rating Scale (UDRS) total score. The UDRS is a validated tool for assessing the

patient's perception of the severity and impact of involuntary movements.[16]

Secondary Outcome Measures: These may include changes in "OFF" time (periods of poor

motor function), "ON" time without troublesome dyskinesia, and scores from other PD

assessment scales like the Movement Disorder Society-Unified Parkinson's Disease Rating

Scale (MDS-UPDRS).

Patient Screening
(PD with Levodopa-Induced Dyskinesia)

Baseline Assessment
(Unified Dyskinesia Rating Scale - UDRS)

Randomization

Group A:
Extended-Release Amantadine

1:1

Group B:
Placebo

1:1

Treatment Period
(e.g., 16 weeks)

Primary Endpoint Assessment
(Change in UDRS from Baseline)

Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.clinicaltrials.gov/study/NCT02153645
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: A typical experimental workflow for a PD-LID clinical trial.

Multiple Sclerosis (MS)
Amantadine is frequently used off-label as a first-line agent to manage the debilitating fatigue

associated with MS.[5][17] While its exact mechanism in reducing MS-related fatigue is unclear,

it is thought to be related to its dopaminergic and potentially neurostimulatory effects.[9][17]

Quantitative Data on Efficacy

Evidence for amantadine's efficacy in MS fatigue is based on several controlled trials, though

some reviews note the overall quality of evidence could be stronger.[18]

Table 3: Summary of Clinical Efficacy of Amantadine in MS-Related Fatigue
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Study Type
Patient
Population

Intervention Key Finding(s) Reference(s)

Consensus
Guidelines
(GMSS)

Patients with
MS

Amantadine

Produces
moderate
improvement
in subjective
fatigue,
concentration,
and memory
with strong
evidence.

[19]

Various Studies Patients with MS Amantadine

Found to reduce

fatigue in 20-

40% of

individuals with

mild to moderate

MS.

[20]

Double-Blind,

Crossover

52 adult patients

with MS-related

fatigue

100 mg

Amantadine

twice daily vs.

500 mg Aspirin

once daily

Both treatments

were evaluated

over 4-week

periods. (Specific

comparative

outcomes on

fatigue scales

not detailed in

abstract).

[19]

| Phase 2 Trial (ADS-5102) | Patients with MS and walking difficulties | Extended-Release

Amantadine | Showed a small improvement in walking speed (Timed 25-foot walk test). |[9] |

Traumatic Brain Injury (TBI)
Amantadine is increasingly used to accelerate functional recovery and improve arousal and

cognitive function in patients with severe TBI, particularly those in a state of disordered
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consciousness.[4][21] Its dual action as a dopamine agonist and NMDA receptor antagonist is

thought to promote neuro-activation and provide neuroprotection in the injured brain.[4][22]

Quantitative Data on Efficacy

Meta-analyses of randomized controlled trials (RCTs) have provided quantitative evidence

supporting the use of amantadine after TBI.

Table 4: Summary of Clinical Efficacy of Amantadine in Traumatic Brain Injury

Study Type
Patient
Population

Outcome
Measure

Key Finding(s) Reference(s)

Meta-analysis
(16 studies,
1,127
participants)

TBI patients
Cognitive
Function

Significant
enhancement
in cognitive
function (Mean
Difference
[MD]: 0.50).

[23]

Meta-analysis (6

studies, 426

patients)

TBI patients
Glasgow Coma

Scale (GCS)

Significantly

higher GCS

score on day 7 in

the amantadine

group (MD:

1.50).

[24]

Meta-analysis (6

studies, 426

patients)

TBI patients

Mini Mental State

Examination

(MMSE)

Better MMSE

scores in the

amantadine

group (MD:

3.23).

[24]

| Prospective Observational Study | 55 patients with severe TBI | Disability Rating Scale (DRS)

| Amantadine group showed a larger improvement in DRS scores (7.8 vs. 3.6). |[21] |

Key Experimental Protocol: Preclinical TBI Model
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Preclinical studies are essential for understanding the neuroprotective mechanisms of

amantadine. A common protocol involves inducing a TBI in a rodent model.[4]

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

TBI Induction: A controlled cortical impact (CCI) or fluid percussion injury is induced to create

a reproducible brain injury.

Intervention: Amantadine (e.g., 10 mg/kg/day) or a saline placebo is administered, often

starting one day post-injury and continuing for a set period (e.g., 18 days).[4]

Behavioral Assessment: Cognitive and motor functions are assessed using tests like the

Morris water maze (for spatial learning and memory) and beam-walking tests (for motor

coordination).

Histological and Biochemical Analysis: At the end of the study, brain tissue (e.g.,

hippocampus) is collected for analysis. This can include immunohistochemistry to quantify

neuronal degeneration and apoptosis, or ELISA to measure levels of neurochemical markers

like NMDA.[4][25]
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Figure 3: Logical relationship between TBI pathology and amantadine's therapeutic rationale.
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Conclusion and Future Directions

Amantadine hydrochloride is a versatile drug with established efficacy in Parkinson's disease

and growing evidence supporting its use for fatigue in multiple sclerosis and functional recovery

after traumatic brain injury. Its multifaceted mechanism of action, primarily targeting

dopaminergic and glutamatergic systems, provides a strong rationale for its application in these

diverse neurological disorders.

Future research should focus on:

Elucidating Mechanisms: Further investigation into its less-understood targets, such as the

sigma-1 receptor and phosphodiesterases, could reveal new therapeutic potentials.[2]

Optimizing Treatment: Well-controlled clinical studies are needed to determine optimal

dosing, timing of initiation (especially in TBI), and treatment duration for various conditions.

[4]

Predictive Biomarkers: Identifying biomarkers that can predict a patient's response to

amantadine would enable more personalized treatment strategies.

New Indications: Exploring its utility in other neurological and psychiatric conditions where

dopaminergic and glutamatergic dysregulation are implicated, such as certain ataxias or

mood disorders, is a promising avenue for drug repurposing.[26][27]

The continued study of this "timeless" molecule holds significant promise for advancing the

treatment of complex neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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